molecular formula C10H14ClN3O B1476856 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine CAS No. 2098123-83-0

4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine

Cat. No. B1476856
CAS RN: 2098123-83-0
M. Wt: 227.69 g/mol
InChI Key: JAGKCZDEONWFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C10H14ClN3O and a molecular weight of 227.69 g/mol.


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Drug Discovery and Development

This compound, featuring a pyrrolidine ring, is utilized in drug discovery due to its potential to create diverse biologically active molecules. The pyrrolidine ring is a non-planar, saturated five-membered ring containing nitrogen, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule . This structural feature is significant in the design of new compounds with varied biological profiles, particularly in the development of novel therapeutic agents.

Neuroprotective Agents

In the realm of neurodegenerative diseases, derivatives of this compound have been investigated for their neuroprotective and anti-neuroinflammatory properties. These properties are crucial in the treatment of conditions such as Alzheimer’s and Parkinson’s disease. The pyrrolidine ring’s ability to modulate biological activity makes it a valuable scaffold in synthesizing compounds that can protect neuronal cells from damage or degeneration .

Anticancer Research

The pyrimidine moiety of this compound is explored for its anticancer potential. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antitumor effects. Research into the structure-activity relationship (SAR) of these compounds can lead to the discovery of new anticancer drugs with improved efficacy and selectivity .

Antimicrobial Applications

The compound’s pyrimidine ring has been associated with antimicrobial activity. Studies have shown that substituents on the pyrimidine ring can significantly affect antibacterial properties, making it a promising candidate for developing new antibiotics to combat resistant strains of bacteria .

Agrochemicals

In agriculture, pyrimidine derivatives are used as fungicides, insecticides, acaricides, and herbicides. The structural diversity afforded by the pyrrolidine and pyrimidine rings allows for the synthesis of compounds that can protect crops from various pests and diseases .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactive sites allow for various substitutions, making it a versatile building block for constructing more complex molecules. The pyrrolidine ring, in particular, is a common feature in many natural products and synthetic drugs, underscoring its importance in synthetic organic chemistry .

Dyestuff Industry

While less common, pyrimidine derivatives have potential applications in the dyestuff industry. Their structural properties can be harnessed to develop new dyes with specific characteristics for various industrial applications .

Pharmacokinetics and ADME/Tox Studies

The introduction of heteroatomic fragments like those in 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine can modify physicochemical parameters, which is beneficial for optimizing ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles of drug candidates. This optimization is crucial for ensuring the safety and efficacy of new pharmaceuticals .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, present in “4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine”, is one such scaffold. Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-chloro-6-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-15-6-8-3-2-4-14(8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGKCZDEONWFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.